DiSulfo-Cy5 alkyne

Fluorescence Spectroscopy Assay Development Bio-conjugation

DiSulfo-Cy5 alkyne (CAS: 1617497-19-4) is a far-red fluorescent dye belonging to the cyanine 5 class, characterized by a peak excitation wavelength of approximately 649 nm and an emission maximum around 672 nm in PBS buffer. Its molecular design incorporates two sulfonate groups, which confer high aqueous solubility, and a terminal alkyne moiety, enabling its use as a versatile building block in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.

Molecular Formula C35H40N3NaO7S2
Molecular Weight 701.8 g/mol
Cat. No. B15597451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiSulfo-Cy5 alkyne
Molecular FormulaC35H40N3NaO7S2
Molecular Weight701.8 g/mol
Structural Identifiers
InChIInChI=1S/C35H41N3O7S2.Na/c1-7-21-36-33(39)16-12-9-13-22-38-30-20-18-26(47(43,44)45)24-28(30)35(4,5)32(38)15-11-8-10-14-31-34(2,3)27-23-25(46(40,41)42)17-19-29(27)37(31)6;/h1,8,10-11,14-15,17-20,23-24H,9,12-13,16,21-22H2,2-6H3,(H2-,36,39,40,41,42,43,44,45);/q;+1/p-1
InChIKeyFBFMHITXFHJTID-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DiSulfo-Cy5 Alkyne: Core Specifications and Procurement Baseline for a Water-Soluble, Click-Ready Cyanine 5 Dye


DiSulfo-Cy5 alkyne (CAS: 1617497-19-4) is a far-red fluorescent dye belonging to the cyanine 5 class, characterized by a peak excitation wavelength of approximately 649 nm and an emission maximum around 672 nm in PBS buffer . Its molecular design incorporates two sulfonate groups, which confer high aqueous solubility, and a terminal alkyne moiety, enabling its use as a versatile building block in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions . This combination of spectral properties and bioorthogonal reactivity establishes its baseline function as a hydrophilic, conjugatable fluorophore for life science research and diagnostic assay development.

Why DiSulfo-Cy5 Alkyne Cannot Be Replaced by Generic Cy5-Alkyne for Aqueous Biological Assays


The procurement of a generic, non-sulfonated Cy5-alkyne dye is a significant risk for applications requiring robust performance in aqueous biological environments. Unlike its non-sulfonated counterpart, which is primarily soluble only in organic solvents like DMSO and DMF , DiSulfo-Cy5 alkyne is engineered with sulfonate groups that render it directly and completely soluble in water and standard aqueous buffers . This fundamental difference in solubility eliminates the need for organic co-solvents that can denature proteins or compromise cell viability, and crucially prevents dye aggregation and non-specific hydrophobic interactions that are common with non-sulfonated dyes in aqueous media . Consequently, substituting DiSulfo-Cy5 alkyne with a generic Cy5-alkyne can lead to precipitation, high background signal, and irreproducible labeling efficiency, directly impacting data quality and experimental outcomes.

DiSulfo-Cy5 Alkyne: A Quantitative Evidence Guide for Differentiated Scientific Selection


Benchmark Photophysical Properties of DiSulfo-Cy5 Alkyne in Aqueous Buffer

DiSulfo-Cy5 alkyne exhibits well-defined photophysical parameters that serve as a critical benchmark for assay design and instrument compatibility. In PBS buffer, its molar extinction coefficient is 271,000 L⋅mol−1⋅cm−1 and its fluorescence quantum yield is 0.28 . While these values are typical of the Cy5 dye class and not a unique point of differentiation, they establish the quantitative baseline required for calculations of labeling efficiency, brightness comparisons, and the optimization of detection systems. This data is essential for researchers selecting a dye to match specific instrument laser lines (e.g., 633 nm or 647 nm) and filter sets.

Fluorescence Spectroscopy Assay Development Bio-conjugation

Enhanced Aqueous Solubility of DiSulfo-Cy5 Alkyne Compared to Non-Sulfonated Cy5 Alkyne

The presence of two sulfonate groups on DiSulfo-Cy5 alkyne enables direct and complete solubility in water and common aqueous buffers like PBS, a critical performance differentiator. In contrast, the non-sulfonated Cy5-alkyne exhibits very limited water solubility and requires dissolution in organic solvents such as DMSO or DMF prior to use in aqueous systems . This functional difference is binary (soluble vs. practically insoluble in water) and directly impacts experimental workflows. The enhanced hydrophilicity of DiSulfo-Cy5 alkyne allows for labeling reactions to be conducted entirely in biocompatible aqueous media, which is essential for maintaining the native conformation and activity of sensitive biomolecules like proteins and antibodies .

Aqueous Bioconjugation Protein Labeling Cell Imaging

Reduced Non-Specific Binding and Aggregation in Aqueous Media Due to Sulfonate Moieties

The sulfonate groups on DiSulfo-Cy5 alkyne not only confer water solubility but also impart a negative charge that mitigates dye-dye aggregation and reduces non-specific hydrophobic interactions with biomolecules in aqueous environments [1]. While a direct quantitative comparison of aggregation constants is not commonly reported in vendor literature, the qualitative impact is significant: the use of DiSulfo-Cy5 alkyne prevents the precipitation and high background fluorescence that can occur when non-sulfonated Cy5-alkyne aggregates in aqueous buffers . This leads to more stable and reliable fluorescent conjugates, which is particularly crucial for applications requiring high signal-to-noise ratios, such as immunofluorescence microscopy and sensitive diagnostic assays.

Immunofluorescence Background Suppression Bioconjugate Stability

Functional Versatility via Alkyne Handle for CuAAC Click Chemistry

The terminal alkyne group on DiSulfo-Cy5 alkyne serves as a specific and efficient reaction partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely adopted bioorthogonal click chemistry . This functional handle enables the covalent and targeted attachment of the fluorescent dye to azide-modified biomolecules, including proteins, nucleic acids, and nanoparticles. The reaction is known for its high efficiency, proceeding in aqueous media at micromolar concentrations and yielding stable triazole linkages . While the specific reaction kinetics for this compound are not detailed in the provided literature, the presence of the alkyne group classifies it as a core reagent for implementing CuAAC-based labeling strategies, a capability that is absent in standard amine-reactive Cy5 dyes.

Bioorthogonal Chemistry Bioconjugation Targeted Labeling

Optimal Application Scenarios for DiSulfo-Cy5 Alkyne Based on Quantified Performance


Fluorescent Labeling of Azide-Modified Antibodies for Aqueous Immunoassays

DiSulfo-Cy5 alkyne is the preferred reagent for fluorescently labeling azide-functionalized antibodies intended for use in aqueous immunoassays (e.g., ELISA, western blotting, or immunohistochemistry). Its high water solubility eliminates the need for DMSO, preventing antibody aggregation and preserving antigen-binding activity . The efficient CuAAC click chemistry ensures a high degree of labeling, while the dye's low propensity for non-specific binding yields high signal-to-noise ratios .

Site-Specific Labeling of Recombinant Proteins Incorporating Unnatural Amino Acids

In advanced protein engineering, where a unique azide handle (e.g., via azidohomoalanine) is genetically incorporated into a protein of interest, DiSulfo-Cy5 alkyne provides a targeted and gentle labeling solution . The mild, aqueous reaction conditions of the CuAAC click chemistry maintain the protein's native fold and function, a critical advantage over labeling with non-sulfonated dyes or amine-reactive probes that can cause denaturation or off-target labeling . This approach is essential for single-molecule fluorescence studies and tracking proteins in live cells.

Functionalization of Azide-Modified Oligonucleotides for Fluorescence In Situ Hybridization (FISH)

DiSulfo-Cy5 alkyne is ideally suited for the post-synthetic fluorescent labeling of azide-modified DNA or RNA probes for FISH. The dye's far-red emission (Ex/Em ~649/672 nm) provides excellent spectral separation from common autofluorescence, enhancing signal clarity . Furthermore, the aqueous solubility of the dye simplifies the purification of the labeled oligonucleotide conjugate and prevents precipitation during hybridization steps, ensuring consistent and reproducible probe performance .

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